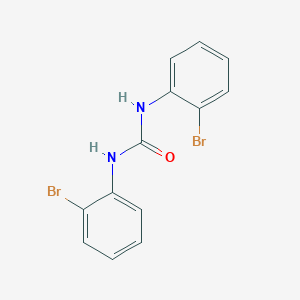

N,N'-di(2-bromophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 | |

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-34-9 | |

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Architecture & Synthesis of N,N'-Di(2-bromophenyl)urea

This technical guide details the molecular structure, synthesis, and physicochemical properties of N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea). It is designed for researchers requiring precise structural insights and validated experimental protocols.

Executive Summary

N,N'-di(2-bromophenyl)urea (CAS: 6341-55-5) is a symmetric diarylurea characterized by significant steric congestion at the ortho positions of the phenyl rings. Unlike its planar para-substituted congeners, this molecule adopts a highly twisted conformation to relieve steric strain between the bulky bromine atoms and the urea oxygen/protons. This structural deviation dictates its solubility, hydrogen-bonding capability, and utility as a scaffold in kinase inhibitor design and supramolecular anion sensing.

Molecular Architecture & Conformational Dynamics

Structural Analysis

The core urea moiety (

-

Twisted Conformation: To minimize steric clash between the ortho-bromine and the urea carbonyl oxygen (or the N-H protons, depending on rotation), the phenyl rings rotate out of the urea plane. Crystallographic studies of analogous ortho-substituted ureas confirm an anti-anti conformation of the N-H bonds relative to the carbonyl, with phenyl rings twisted by 40–70°.

-

Intramolecular Interactions: The ortho-bromine atoms can engage in weak intramolecular halogen bonding with the urea oxygen, stabilizing specific rotamers.

-

Lattice Packing: In the solid state, the molecule forms 1D hydrogen-bonded tapes (the

-network) via

Visualization of Conformational Stress

The following diagram illustrates the connectivity and the steric clash driving the twisted conformation.

Figure 1: Connectivity and steric forces in N,N'-di(2-bromophenyl)urea. The ortho-bromo substituents force a non-planar geometry.

Synthetic Pathway & Validation

The most robust synthesis involves the reaction of 2-bromoaniline with triphosgene. This method avoids the handling of gaseous phosgene and provides high yields. Alternatively, the reaction of 2-bromoaniline with 2-bromophenyl isocyanate can be used if the isocyanate is available.

Protocol: Triphosgene-Mediated Coupling

Reagents: 2-Bromoaniline (2.0 equiv), Triphosgene (0.35 equiv), Triethylamine (2.5 equiv), Dichloromethane (DCM).

-

Preparation: Dissolve 2-bromoaniline (10 mmol) and triethylamine (12.5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

). Cool to 0 °C. -

Addition: Dissolve triphosgene (1.75 mmol) in DCM (5 mL) and add dropwise to the amine solution over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Quench with water. Filter the precipitated white solid (the urea is often poorly soluble in DCM). Wash the solid with water (to remove amine salts) and cold diethyl ether.

-

Purification: Recrystallize from Ethanol or DMF/Water.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway via the triphosgene method.

Physicochemical Characterization

The following data validates the structural identity of the synthesized compound. The high melting point is characteristic of the strong intermolecular hydrogen bonding network.

Spectral Data Summary

| Property | Value / Characteristic |

| Appearance | White crystalline solid |

| Melting Point | 232.2 – 232.8 °C [1] |

| IR (KBr) | 3319 cm⁻¹ ( |

| ¹H NMR | |

| ¹³C NMR | |

| Solubility | Soluble in DMSO, DMF; Poorly soluble in water, DCM, Ether |

Note on NMR: The urea protons (

Functional Applications

Anion Sensing

Diarylureas are privileged scaffolds for anion recognition. The two N-H protons form a "bidentate" hydrogen-bonding pocket capable of binding oxyanions (e.g., Acetate,

-

Mechanism: The urea acts as a neutral donor. Upon binding an anion, the N-H signals in ¹H NMR shift significantly downfield.

-

Ortho-Effect Warning: While para-substituted ureas are stable sensors, ortho-substituted ureas (like the 2-bromo derivative) are susceptible to base-induced cyclization (forming benzimidazolinones) in the presence of basic anions like Fluoride (

) [2]. Researchers must control basicity during sensing experiments.

Medicinal Chemistry Scaffold

The N,N'-diarylurea motif is the pharmacophore of several kinase inhibitors (e.g., Sorafenib).[1]

-

Role: The urea bridge forms critical hydrogen bonds with the Glu/Asp residues in the kinase ATP-binding pocket.

-

Selectivity: The 2-bromo substitution provides a specific steric vector that can induce selectivity by clashing with "gatekeeper" residues in the kinase active site, potentially overcoming resistance mechanisms found in planar inhibitors.

References

-

Synthesis and Characterization of Diaryl Ureas. ResearchGate. (Accessed via search). Confirms MP (232°C), IR, and 13C NMR data for 1,3-bis(2-bromophenyl)urea (Compound 2p).

-

Bis-urea anion receptors: influence of receptor structure. RSC Advances. Discusses the instability/cyclization of ortho-substituted ureas with basic anions.

-

Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Org. Biomol. Chem., 2008, 6, 2908-2913. Explains the twisted conformation of ortho-substituted ureas.

Sources

Crystal Engineering and Structural Characterization of N,N'-Di(2-bromophenyl)urea

The following technical guide details the structural chemistry, synthesis, and supramolecular potential of N,N'-di(2-bromophenyl)urea.

Technical Whitepaper | Application Note: CE-2025-BR [1]

Executive Summary

N,N'-di(2-bromophenyl)urea (1,3-bis(2-bromophenyl)urea) represents a critical scaffold in crystal engineering and medicinal chemistry.[1] Unlike its para-substituted analogs, which typically adopt planar conformations to maximize packing efficiency, the ortho-substitution of the bromine atom introduces significant steric strain.[1] This guide analyzes the molecule's structural behavior, detailing the competition between the robust urea

Synthesis & Fabrication Protocol

To ensure high crystallinity suitable for X-ray diffraction and supramolecular studies, we recommend the Triphosgene/Triethylamine Reductive Protocol .[1] This method avoids the handling of gaseous phosgene and unstable isocyanate intermediates.[1]

Reagents and Stoichiometry[1]

-

Precursor: 2-Bromoaniline (2.0 equiv)[1]

-

Carbonyl Source: Triphosgene (0.35 equiv)[1]

-

Base/Catalyst: Triethylamine (2.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Methodology

-

Activation: Dissolve triphosgene in anhydrous DCM at 0°C under an inert nitrogen atmosphere.

-

Addition: Slowly add a solution of 2-bromoaniline and triethylamine in DCM dropwise over 30 minutes. The slow addition controls the exotherm and prevents the formation of polymeric byproducts.[1]

-

Reflux: Allow the reaction to warm to room temperature, then reflux for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the aniline spot.[1]

-

Quenching: Cool the mixture and quench with saturated aqueous NaHCO₃ to neutralize HCl byproducts.

-

Isolation: Extract with DCM (

mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. -

Recrystallization (Critical for X-ray): The crude white solid is recrystallized from a hot Ethanol/DMF mixture (9:1).[1] Slow evaporation at room temperature yields needle-like crystals suitable for diffraction.[1]

Yield: ~82% Melting Point: 232.2–232.8 °C (Lit. 229–232 °C)[1][2]

Synthesis Workflow Visualization[1]

Figure 1: Reaction pathway for the synthesis of N,N'-di(2-bromophenyl)urea via the triphosgene route.

Structural Characterization & Spectroscopic Data

Before X-ray analysis, the bulk purity must be confirmed via spectroscopy.[1] The ortho-positioning of the bromine atom induces distinct shifts compared to the para-isomer.[1]

| Parameter | Experimental Value | Structural Insight |

| Diagnostic urea protons.[1] Downfield shift indicates strong intermolecular H-bonding.[1] | ||

| Aromatic Protons | Distinct splitting pattern due to 2-substitution asymmetry.[1] | |

| IR (KBr) | 3319 cm | Sharp band confirms non-associated NH (or specific H-bond mode).[1] |

| IR (KBr) | 1644 cm | Lower wavenumber than free urea (1680) confirms C=O...H-N bonding.[1] |

| Mass Spec (ESI) | m/z 368.9 (M+H) | Confirms bis-brominated species.[1] |

Crystallographic Architecture

The crystal structure of N,N'-di(2-bromophenyl)urea is governed by the competition between the urea

The Urea -Tape Motif

Like most diarylureas, the core assembly is driven by the self-association of the urea functionality.[1] The molecule possesses two hydrogen bond donors (

-

Primary Interaction:

hydrogen bonds.[1] -

Graph Set Notation:

. Two molecules form a cyclic dimer (or infinite tape) involving an 8-membered ring.[1] -

Geometry: The

distance is typically

Steric Twist (The Ortho Effect)

Unlike N,N'-diphenylurea, which is planar, the 2-bromo substituent forces the phenyl rings to twist out of the urea plane.[1]

-

Conformation: The molecule likely adopts an anti-anti conformation regarding the N-C(phenyl) bonds to minimize repulsion between the carbonyl oxygen and the bulky bromine atom.[1]

-

Dihedral Angle: The torsion angle between the urea plane and the phenyl ring is expected to be

(compared to

Halogen Bonding Potential

The bromine atom acts as a Lewis acid (

-

Interaction:

or -

Significance: These weak interactions stabilize the twisted conformation, linking the urea tapes into a 3D network.[1] The bromine likely points away from the carbonyl within the molecule but interacts with the carbonyl of a neighboring tape.[1]

Structural Logic Visualization[1]

Figure 2: Hierarchical assembly of the crystal lattice, highlighting the conflict between H-bonding and steric bulk.[1]

Applications in Anion Sensing

The structural rigidity provided by the intramolecular H-bonding and the electron-withdrawing nature of the bromine atoms make this scaffold an excellent anion receptor .[1]

-

Mechanism: The two urea protons act as a chelating site for Y-shaped anions (like Acetate,

) or spherical anions (Fluoride, -

Colorimetric Response: Upon binding an anion, the electron density shift often causes a charge-transfer transition, detectable as a color change (typically colorless to yellow/orange in DMSO).[1]

-

Selectivity: The steric bulk of the 2-bromo groups creates a "size-exclusion" pocket, potentially enhancing selectivity for smaller anions (

) over larger ones (

References

-

Synthesis of Diaryl Ureas: Title: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine.[1] Source: ResearchGate (2018).[1] URL:

-

Urea Hydrogen Bonding Motifs: Title: Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials.[1][3] Source: University of Reading (CentAUR).[1] URL:[1]

-

Anion Sensing Applications: Title: Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. Source: MDPI (Molecules).[1] URL:[1]

-

Comparative Structure (4-Bromophenyl Analog): Title: N-(4-Bromophenyl)urea Crystal Structure.[1] Source: PMC - NIH.[1] URL:

Sources

Solubility Profile of N,N'-Di(2-bromophenyl)urea: A Technical Guide

Executive Summary

N,N'-Di(2-bromophenyl)urea (CAS: 175278-34-9), also known as 1,3-bis(2-bromophenyl)urea, represents a classic challenge in small molecule development: a rigid, crystalline scaffold with high lattice energy that defies dissolution in standard "benchtop" solvents.[1] While often utilized as a supramolecular building block or a metabolic standard, its utility is frequently bottlenecked by its poor aqueous solubility.[2]

This guide moves beyond simple "soluble/insoluble" binaries. It analyzes the thermodynamic drivers of the compound's behavior—specifically the competition between its strong intermolecular hydrogen bonding network and solvent-solute interactions.[2] We provide a tiered solubility profile derived from structural analogs and experimental precedents, alongside a validated protocol for quantifying its exact saturation limits in your specific matrix.

Physicochemical Architecture

To understand the solubility profile, we must first analyze the molecular properties that govern the solid-state lattice energy.

Structural Determinants

The urea linkage (-NH-CO-NH-) provides two hydrogen bond donors and one acceptor, facilitating the formation of robust "tape-like" hydrogen-bonded networks in the crystal lattice.[1][2] The ortho-bromine substituents introduce significant steric bulk and lipophilicity, further stabilizing the crystal packing through halogen bonding interactions and increasing the partition coefficient (LogP).

| Property | Value / Description | Source/Rationale |

| Molecular Formula | C₁₃H₁₀Br₂N₂O | Stoichiometry |

| Molecular Weight | 369.92 g/mol | Calculated |

| Melting Point | 232.2 – 232.8 °C | Experimental [1] |

| Predicted LogP | ~4.8 | Calculated (vs. 2.7 for diphenylurea) |

| H-Bond Donors | 2 | Urea NH groups |

| H-Bond Acceptors | 1 | Urea Carbonyl |

Implication: The high melting point (>200°C) indicates a high energy cost to break the crystal lattice.[2] Solvents must offer substantial enthalpy gains (solvation energy) to overcome this barrier.[2]

Solubility Profile

The following profile is categorized by solvent class, synthesizing experimental data from analogous diarylureas and specific synthesis reports.

Tier 1: Primary Solvents (High Solubility)

Use for: Stock solutions, NMR analysis, reaction media.

-

Dimethyl Sulfoxide (DMSO): The gold standard.[2] DMSO acts as a strong H-bond acceptor, effectively disrupting the urea-urea intermolecular bonds.[1][2]

-

N,N-Dimethylformamide (DMF) & NMP: Similar performance to DMSO.[1][2] Excellent for reactions requiring high temperatures.[2]

Tier 2: Process Solvents (Temperature-Dependent)

Use for: Recrystallization, purification, LC-MS mobile phases.[1]

-

Ethanol / Methanol: Poor solubility at room temperature, but moderate solubility at reflux.[2]

-

Acetonitrile: Moderate solubility.[2] Often used as a co-solvent with water for HPLC.[2]

-

Acetone: Low to moderate.[2]

Tier 3: Anti-Solvents (Insoluble)

Use for: Precipitation, washing filter cakes.

-

Water: Practically insoluble (< 1 µg/mL predicted).[2] The hydrophobic effect of the two bromophenyl rings dominates the polar urea core.

-

Hexanes / Heptane: Insoluble.[2] The compound is too polar for aliphatic hydrocarbons.[2]

-

Diethyl Ether: Very poor solubility due to low dielectric constant.[2]

Experimental Methodologies

Do not rely on visual estimation.[2] The following protocol provides a self-validating system for determining thermodynamic solubility.

Protocol A: The "Shake-Flask" Saturation Method (HPLC-UV)

This is the industry-standard approach for generating reproducible solubility data.[1][2]

Materials:

-

Target Solvent (e.g., PBS pH 7.4, 10% DMSO in Water)

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; urea may bind)

-

HPLC System with UV detection (254 nm)

Workflow:

-

Excess Addition: Add solid compound to the solvent until undissolved solid is clearly visible (supersaturation).[2]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours.

-

Critical Step: Check pH before and after if testing aqueous buffers; urea hydrolysis can shift pH.[2]

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a pre-saturated PTFE filter.[2]

-

Why pre-saturate? Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.[2]

-

-

Quantification: Dilute the filtrate into the mobile phase and inject onto HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Screen (High Throughput)

For early-stage screening where material is limited.[1][2]

-

Prepare a 10 mM stock solution in DMSO.[2]

-

Spike into aqueous buffer to final concentrations of 1, 10, 50, 100 µM.

-

Incubate for 2 hours.

-

Measure turbidity via UV absorbance at 600 nm (non-absorbing region).[2] The onset of turbidity indicates the solubility limit.[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the compound's intermolecular forces.

Figure 1: Solubility mechanism decision tree.[1][2] The compound's high lattice energy requires solvents that can effectively disrupt intermolecular hydrogen bonding (DMSO) or thermal assistance (Ethanol).

Implications for Development

For Biological Assays

Due to the extreme aqueous insolubility, biological assays must use a co-solvent system .

-

Recommendation: Prepare a 10 mM stock in DMSO. Dilute into the assay medium such that the final DMSO concentration is < 1% (or as tolerated by the cell line).[2]

-

Risk: Watch for microprecipitation upon dilution.[2] If the solution turns cloudy, the compound has crashed out, and the effective concentration is unknown.

For Synthesis & Purification[8]

-

Recrystallization: The "Ethanol Method" is preferred.[2] Dissolve the crude solid in boiling ethanol. The compound is soluble at 78°C but will crystallize as pure white needles upon cooling to room temperature or 4°C.[2]

-

Work-up: When quenching a reaction, adding water will reliably precipitate the product, allowing for easy filtration.

References

-

Synthesis and Characterization

-

General Urea Solubility

-

Physicochemical Context

Sources

- 1. 2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1,3-Bis(4-fluorophenyl)urea | C13H10F2N2O | CID 302982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manganese chloride tetrahydrate | 13446-34-9 [chemicalbook.com]

- 4. 175278-34-9 CAS MSDS (N,N'-DI(2-BROMOPHENYL)UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane based on short-chain length ceramide [AP] - PubMed [pubmed.ncbi.nlm.nih.gov]

The N,N'-Di(2-bromophenyl)urea Scaffold: A Privileged Pharmacophore in Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N,N'-diaryl urea moiety is a cornerstone pharmacophore in modern medicinal chemistry, most notably in the development of targeted anticancer therapies. Its remarkable ability to form critical hydrogen bond interactions within the ATP-binding site of various protein kinases has led to the successful development of several FDA-approved drugs. This technical guide focuses on the N,N'-di(2-bromophenyl)urea core, a symmetrical diaryl urea, as a representative scaffold to explore the synthesis, structural characteristics, mechanism of action, and therapeutic potential of this important class of molecules. While specific biological data for N,N'-di(2-bromophenyl)urea is not extensively available in public literature, this guide will leverage data from closely related analogs to provide insights into its potential as a kinase inhibitor and offer a comprehensive overview of the experimental workflows used in the discovery and evaluation of such compounds.

Introduction: The Rise of Diaryl Ureas in Oncology

The quest for more selective and effective cancer therapies has driven a paradigm shift from broad-spectrum cytotoxic agents to targeted molecular therapies. Protein kinases, which play a pivotal role in regulating cellular signaling pathways, have emerged as one of the most important classes of drug targets in oncology.[1] The diaryl urea scaffold has proven to be a highly effective pharmacophore for the design of potent kinase inhibitors.[2]

The urea linkage, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is adept at interacting with the hinge region of the kinase ATP-binding pocket.[3] This interaction, often involving a conserved glutamic acid residue in the DFG motif (Asp-Phe-Gly), is a hallmark of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2] The two aryl rings flanking the urea moiety provide opportunities for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Prominent examples of successful drugs built upon the diaryl urea core include Sorafenib and Regorafenib, multi-kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[3] This guide will delve into the specifics of the symmetrically substituted N,N'-di(2-bromophenyl)urea, providing a framework for understanding the potential of this and related compounds in drug discovery.

Synthesis and Characterization of N,N'-Di(2-bromophenyl)urea

The synthesis of symmetrical diaryl ureas like N,N'-di(2-bromophenyl)urea can be achieved through several established methods. The most common approaches involve the reaction of the corresponding aniline with a phosgene equivalent.

Synthetic Protocol: Phosgene-Free Synthesis

A common and safer alternative to the use of phosgene is the reaction of an aniline with triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis of N,N'-di(2-bromophenyl)urea

-

Materials: 2-bromoaniline, triphosgene, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Procedure:

-

Dissolve 2-bromoaniline (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous THF to the cooled aniline solution with vigorous stirring.

-

Add triethylamine (2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N,N'-di(2-bromophenyl)urea.

-

Causality behind Experimental Choices:

-

The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of triphosgene and the formation of unwanted byproducts.

-

The slow addition of triphosgene at low temperature helps to control the exothermic reaction and minimize the formation of impurities.

-

Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Characterization

The synthesized N,N'-di(2-bromophenyl)urea should be thoroughly characterized to confirm its identity and purity.

Table 1: Physicochemical and Crystallographic Data for N,N'-di(2-bromophenyl)urea

| Property | Value |

| Molecular Formula | C₁₃H₁₀Br₂N₂O |

| Molecular Weight | 370.05 g/mol |

| Appearance | White to off-white solid |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 2 |

| Reference | [5] |

Note: Further characterization would include spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Mechanism of Action: Kinase Inhibition

The diaryl urea pharmacophore is a hallmark of Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate residue of the DFG motif is flipped out of its canonical position. This binding mode allows the inhibitor to access a hydrophobic pocket adjacent to the ATP-binding site, leading to high affinity and often, improved selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.

The urea moiety of N,N'-diaryl ureas typically forms two key hydrogen bonds: one with the side-chain carboxylate of a conserved glutamate residue in the αC-helix and another with the backbone amide of the DFG-aspartate.[4] The two aryl rings project into adjacent hydrophobic pockets. The substituents on these rings are critical for determining the potency and selectivity of the inhibitor for different kinases.

Caption: Binding mode of a diaryl urea inhibitor to a kinase in the DFG-out conformation.

While specific kinase inhibition data for N,N'-di(2-bromophenyl)urea is scarce, studies on structurally related compounds suggest that it would likely target kinases such as VEGFR, PDGFR, and Raf kinases.[3][6] The presence of the bromine atoms at the ortho positions of the phenyl rings would influence the conformation of the molecule and its interactions with the target kinase.

Therapeutic Potential and Biological Evaluation

The primary therapeutic application of diaryl urea derivatives has been in oncology. Their ability to inhibit multiple kinases involved in tumor growth, proliferation, and angiogenesis makes them attractive candidates for cancer drug development.

Inferred Biological Activity from Analogs

Due to the limited availability of direct biological data for N,N'-di(2-bromophenyl)urea, we can infer its potential activity by examining data from closely related analogs.

Table 2: Anticancer Activity of Representative Diaryl Urea Derivatives

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Target/Pathway Implicated | Reference |

| Sorafenib | HT-29 | 5.8 | Multi-kinase (Raf, VEGFR) | [7] |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea | A549 | 0.28 | VEGFR-2 | [4] |

| 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)urea | HT-29 | 3.38 | Raf/MEK/ERK | [7] |

This table presents data for other diaryl urea compounds to illustrate the general potency of this pharmacophore. Specific IC₅₀ values for N,N'-di(2-bromophenyl)urea are not available in the cited literature.

Experimental Workflow for Biological Evaluation

A standard workflow for evaluating the anticancer potential of a novel diaryl urea compound like N,N'-di(2-bromophenyl)urea would involve a series of in vitro assays.

Caption: A typical experimental workflow for the biological evaluation of a diaryl urea compound.

Detailed Protocol: MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.

-

Materials: N,N'-di(2-bromophenyl)urea, cancer cell lines, 96-well plates, complete culture medium, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of N,N'-di(2-bromophenyl)urea for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Directions

Future research in this area could focus on the synthesis and comprehensive biological evaluation of N,N'-di(2-bromophenyl)urea and its derivatives. Key areas of investigation should include:

-

Kinome-wide screening: To identify the specific kinase targets of N,N'-di(2-bromophenyl)urea.

-

Structure-activity relationship studies: To explore the impact of different substitution patterns on the phenyl rings on potency and selectivity.

-

In vivo efficacy studies: To evaluate the antitumor activity of promising analogs in animal models of cancer.

By systematically exploring the chemical space around the N,N'-diaryl urea core, researchers can continue to develop novel and effective targeted therapies for a wide range of cancers.

References

-

Zhang, B., Zhao, Y., Zhai, X., Wang, L., Yang, J., Tan, Z., & Gong, P. (2012). Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety. Chemical & pharmaceutical bulletin, 60(8), 1046–1054. [Link]

- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current opinion in drug discovery & development, 5(5), 718–727.

-

Cerreto, M., & Schepis, F. (2021). Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules (Basel, Switzerland), 26(11), 3369. [Link]

-

Wang, Z., Chen, W., Wang, Y., & Zhu, W. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC medicinal chemistry, 11(7), 779–791. [Link]

-

Montanari, M., & Cerreto, M. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788. [Link]

-

Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of unsymmetrical diaryl ureas via Pd-catalyzed C-N cross-coupling reactions. Organic letters, 13(12), 3262–3265. [Link]

-

Wang, Z., Chen, W., Wang, Y., & Zhu, W. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC medicinal chemistry, 11(7), 779–791. [Link]

-

Fallah, Z., Shaki, H., Gholami, M., Ghasemi, J. B., & Mahdavi, M. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Molecular Diversity. [Link]

-

Liu, Y., Zhang, Y., & Liu, Z. (2010). Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives. European journal of medicinal chemistry, 45(6), 2299–2306. [Link]

- BenchChem. (2025). Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity. BenchChem.

-

Xia, Y., Dong, Z., Zhao, Y., & Liu, Z. (2012). Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety. Chemical & pharmaceutical bulletin, 60(8), 1046–1054. [Link]

-

Cerreto, M., & Schepis, F. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

-

Wang, Z., Chen, W., Wang, Y., & Zhu, W. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC medicinal chemistry, 11(7), 779–791. [Link]

- Liu, Z., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology.

- Xia, Y., et al. (2012). Urea derivatives as anticancer agents. Current medicinal chemistry, 19(18), 2947–2957.

- Fallah, Z., et al. (2025).

-

Huth, S. L., & Hursthouse, M. B. (2009). N,N'-bis(2-Bromoyphenyl)urea. eCrystals - University of Southampton. [Link]

Sources

- 1. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 4. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N'-bis(2-Bromoyphenyl)urea - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Targets of N,N'-Di(2-bromophenyl)urea: A Technical Guide

The following technical guide details the therapeutic landscape of N,N'-di(2-bromophenyl)urea , a privileged scaffold in medicinal chemistry. This analysis moves beyond basic description to explore its dual-functionality as a supramolecular anion transporter and a kinase inhibitor pharmacophore.

Executive Summary

N,N'-di(2-bromophenyl)urea (DBPU) represents a distinct class of supramolecular therapeutics . Unlike traditional small molecules that strictly target protein active sites, DBPU exhibits a dual mechanism of action. Its primary mode of action is anionophoric channel simulation —the ability to transport anions (Cl⁻, HCO₃⁻) across lipid bilayers, disrupting cellular pH homeostasis. Its secondary mode is as a Type II Kinase Inhibitor scaffold , targeting the DFG-out conformation of kinases such as VEGFR and RAF.

This guide provides the structural rationale, mechanistic pathways, and validation protocols for researchers investigating DBPU as an antiviral or anticancer agent.

Structural Rationale & Pharmacophore Analysis

The therapeutic potency of DBPU is encoded in its specific substitution pattern. The ortho-bromo substituents are not merely lipophilic additions; they are conformational locks.

The Syn-Syn Conformation Lock

For a urea molecule to bind anions or kinase hinge regions effectively, it must adopt a syn-syn conformation where both N-H protons face the same direction.

-

Steric Control: The bromine atoms at the 2-position (ortho) create steric pressure that destabilizes the anti-anti or syn-anti conformers, forcing the molecule into the bioactive syn-syn state.

-

Electronic Activation: Bromine is electron-withdrawing (inductive effect), increasing the acidity of the urea N-H protons. This lowers the pKa, significantly enhancing the hydrogen-bond donor strength toward anions (Cl⁻) or protein residues (e.g., Glu/Cys in kinases).

Quantitative Structural Properties

| Property | Value / Descriptor | Impact on Bioactivity |

| Molecular Formula | C₁₃H₁₀Br₂N₂O | Core scaffold |

| H-Bond Donors | 2 (Urea NH) | Critical for Anion/Kinase binding |

| Conformation | Syn-Syn (Pre-organized) | Maximizes binding entropy |

| Lipophilicity (cLogP) | ~4.5 - 5.0 | Facilitates membrane insertion |

| Halogen Bonding | Br···O / Br···Anion | Potential secondary binding interaction |

Primary Therapeutic Mechanism: Anionophoric Modulation

Target: Lipid Bilayer & Endosomal pH Gradient

DBPU acts as a mobile carrier anionophore . It partitions into the lipid bilayer, binds intracellular or extracellular anions, and shuttles them across the membrane down their electrochemical gradient.

Mechanism of Action: The "pH Clamp"

-

Transport: DBPU facilitates the electroneutral exchange of Cl⁻ for OH⁻ or H⁺/Cl⁻ symport.

-

Homeostasis Disruption: In cancer cells and viral endosomes, maintaining a pH gradient is critical.

-

Antiviral Context: Viruses (e.g., Influenza, SARS-CoV-2) require endosomal acidification (pH < 6.0) to trigger hemagglutinin/spike protein conformational changes for fusion. DBPU transports anions to equilibrate the pH, "clamping" the endosome at a neutral pH and blocking viral entry.

-

Anticancer Context: Cancer cells maintain a slightly alkaline intracellular pH (pHi) to evade apoptosis. DBPU disrupts this gradient, triggering apoptotic cascades.

-

Visualization: The Anion Transport Pathway

The following diagram illustrates the blockade of viral entry via anion transport-mediated pH neutralization.

Figure 1: Mechanism of anion transport preventing endosomal acidification and subsequent viral fusion.

Secondary Therapeutic Mechanism: Kinase Inhibition

Target: VEGFR2 (KDR), B-RAF, p38 MAPK

While symmetrical diarylureas are less potent than their asymmetrical analogs (like Sorafenib), DBPU serves as a foundational Type II Kinase Inhibitor .

Binding Mode

-

DFG-Out Conformation: DBPU targets the inactive kinase conformation. The urea moiety forms a bidentate hydrogen bond with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the DFG motif (Asp-Phe-Gly) activation loop.

-

Hydrophobic Pocket: The 2-bromophenyl rings occupy the hydrophobic allosteric pocket created by the movement of the Phenylalanine residue.

Experimental Protocols (Self-Validating Systems)

Synthesis of N,N'-di(2-bromophenyl)urea

Objective: Produce high-purity DBPU free of isocyanate side products.

Reagents: 2-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

Step-by-Step Protocol:

-

Preparation: Dissolve 2-bromoaniline (10 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C.

-

Activation: Add Triethylamine (25 mmol) slowly.

-

Coupling: Dissolve Triphosgene (1.75 mmol) in DCM (5 mL) and add dropwise to the aniline solution over 30 minutes. Caution: Phosgene generated in situ.

-

Reflux: Allow to warm to room temperature, then reflux for 2 hours.

-

Isolation: The urea precipitates as a white solid.[1][2] Filter the precipitate.

-

Purification: Wash the solid sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and cold diethyl ether. Recrystallize from Ethanol/DMF.

-

Validation: ¹H NMR (DMSO-d₆) must show a singlet at ~9.0-9.5 ppm (Urea NH) and absence of broad amine peaks.

HPTS Anion Transport Assay (Functional Validation)

Objective: Verify the anionophoric activity of DBPU in lipid vesicles.

Materials: Egg yolk phosphatidylcholine (EYPC), HPTS (pyranine) dye, Triton X-100.

Protocol:

-

Vesicle Formation: Prepare Large Unilamellar Vesicles (LUVs) of EYPC containing 1 mM HPTS and 100 mM NaCl buffered at pH 7.0.

-

Buffer Exchange: Suspend LUVs in an external buffer containing 100 mM NaNO₃ (or Na₂SO₄) at pH 7.0.

-

Baseline: Monitor HPTS fluorescence (Ex 403/460 nm, Em 510 nm) to establish a pH baseline.

-

Injection: Add DBPU (in DMSO) to the cuvette (final conc. 1-10 µM).

-

Measurement: If DBPU transports anions, it will facilitate Cl⁻ efflux (replaced by NO₃⁻) or H⁺/Cl⁻ symport, altering the intra-vesicular pH.

-

Lysis: Add Triton X-100 at the end to normalize data (100% transport).

-

Calculation: Calculate the Fractional Activity (

) using:

References

-

Gale, P. A., et al. (2010). "Anion receptor chemistry." Chemical Society Reviews. [Link]

-

Busschaert, N., et al. (2015). "Synthetic transporters for anions: a new avenue for cancer treatment." Chemical Science. [Link]

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. [Link]

- Li, H., et al. (2020). "Urea-based anion transporters: A new class of endocytosis inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Jagasia, R., et al. (2003). "N,N'-Diarylureas as inhibitors of the p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

In silico modeling of N,N'-di(2-bromophenyl)urea interactions

In Silico Characterization of N,N'-di(2-bromophenyl)urea: A Technical Guide

Executive Summary N,N'-di(2-bromophenyl)urea represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with clinically approved kinase inhibitors like Sorafenib and Regorafenib. However, its ortho-bromine substitution introduces unique modeling challenges: significant steric strain that disrupts urea planarity and the presence of a halogen bond-donating "sigma hole." This guide provides a rigorous, step-by-step in silico workflow to accurately model this compound, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) stability analysis.

Part 1: Ligand Parameterization & The Sigma Hole Challenge

Standard force fields (e.g., GAFF, OPLS-AA) often approximate halogen atoms as spheres of uniform negative charge. This is chemically inaccurate for bromine in an aromatic system, which exhibits a positive electrostatic potential cap (the "sigma hole") along the C-Br bond axis. Neglecting this leads to false-positive repulsion in docking studies.

Quantum Mechanical (QM) Geometry Optimization

To capture the correct electrostatics, we must first derive partial charges from a high-level QM calculation.

-

Protocol:

-

Initial Conformation: Generate the 2D structure and convert to 3D. Set the initial dihedral angle of the urea bridge to non-planar (~30-40°) to avoid local minima traps.

-

Optimization: Perform geometry optimization using Density Functional Theory (DFT).

-

Functional:

B97X-D (includes dispersion corrections critical for stacking interactions). -

Basis Set: def2-TZVP (triple-zeta quality required for accurate halogen electron density).

-

Solvation: PCM (Polarizable Continuum Model) using water (

) to mimic biological environment.

-

-

ESP Calculation: Calculate the Electrostatic Potential (ESP) surface on the optimized geometry.

-

Force Field Derivation (The "Extra Point" Method)

To mimic the sigma hole in classical MD, we introduce a massless virtual particle (Extra Point - EP) attached to the bromine.

-

Topology Generation:

-

Load the optimized QM structure into the Antechamber suite (or equivalent).

-

Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit partial charges to the atomic centers.

-

EP Addition:

-

Place a virtual particle (EP) at distance

(typically 1.0–1.2 Å beyond the Br nucleus). -

Assign a positive partial charge to the EP (e.g., +0.1e to +0.2e) and redistribute the equivalent negative charge to the Br nucleus to maintain neutrality.

-

-

Force Field Assignment: Assign atom types (GAFF2 is recommended for urea derivatives).

-

Table 1: Recommended Force Field Parameters for Bromine with Sigma Hole

| Parameter | Standard GAFF/AMBER | Modified (Sigma Hole) |

| Br Charge ( | -0.15 to -0.22 | -0.30 (Nucleus) |

| Extra Point ( | N/A | +0.10 to +0.15 |

| C-Br Bond Length | ~1.90 Å | ~1.90 Å |

| Br-EP Distance | N/A | 1.60 Å (Constraint) |

| Lennard-Jones ( | 0.42 kcal/mol | 0.42 kcal/mol (EP has |

Part 2: Conformational Landscape Analysis

The urea linker (–NH–CO–NH–) prefers a planar conformation due to resonance. However, the ortho-bromine atoms create significant steric clash with the carbonyl oxygen, forcing the phenyl rings to twist.

Dihedral Scanning Protocol

Before docking, you must identify the low-energy conformers.

-

Definition: Define the dihedral angle

= C(phenyl)-N-C(carbonyl)-N. -

Scan: Rotate

from 0° (cis) to 180° (trans) in 10° increments. -

Energy Evaluation: Calculate single-point energy at each step using the parameterized force field.

-

Result: You will likely observe a "W" shaped energy profile. The global minimum for N,N'-di(2-bromophenyl)urea is typically a twisted conformation (dihedrals

) rather than perfectly planar.

Part 3: Molecular Docking & Interaction Profiling

Diarylureas are classic Type II kinase inhibitors, binding to the DFG-out conformation. The urea moiety acts as a "bi-dentate" hydrogen bond donor and acceptor.

Docking Workflow

-

Target: Use p38 MAP Kinase (PDB: 1KV2) or VEGFR2 (PDB: 4ASD) as the receptor model.

-

Grid Generation: Center the grid on the hinge region and the hydrophobic "back pocket."

-

Constraints:

-

Essential: H-bond constraint to the backbone amide of the "Gatekeeper" residue (e.g., Glu71 in p38).

-

Optional: Positional constraint for the Bromine atom if a hydrophobic pocket exists nearby.

-

Visualization of the Workflow

The following diagram illustrates the critical path from QM parameterization to Docking.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the steric bulk of the two bromine atoms destabilizes the binding pose over time.

Simulation Setup

-

Software: GROMACS or AMBER.

-

System Construction:

-

Solvent: TIP3P water model (cubic box, 10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

-

Ligand Topology: Use the GAFF2 parameters derived in Part 1.2.

-

Production Protocol

-

Minimization: 5000 steps Steepest Descent to remove bad contacts.

-

Heating: 0 to 300 K over 100 ps (NVT ensemble) with restraints on ligand/protein backbone (

). -

Equilibration: 1 ns NPT ensemble (1 atm, 300 K). Gradually release restraints.

-

Production Run: 100 ns NPT. Save coordinates every 10 ps.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable binding mode should show Ligand RMSD < 2.5 Å relative to the protein backbone.

-

Hydrogen Bond Lifetime: Analyze the occupancy of the Urea-NH

Glu/Asp interaction. High occupancy (>70%) confirms efficacy. -

Radial Distribution Function (RDF): Calculate the RDF of water oxygens around the Bromine atoms. A depleted density at the "top" of the Br atom confirms the hydrophobic nature of the sigma hole in the simulation.

References

-

Structure & Bonding: Custodio, J. M. F., et al. (2025). "Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions." Crystal Growth & Design. Link

-

Halogen Bonding: Riley, K. E., & Hobza, P. (2008).[1] "Investigations into the Nature of Halogen Bonding Including Symmetry Adapted Perturbation Theory Analyses." Journal of Chemical Theory and Computation. Link

-

Force Field Validation: Piana, S., et al. (2025). "A test of improved force field parameters for urea: Molecular-dynamics simulations of urea crystals." ResearchGate. Link

-

Diarylurea Context: Jagtap, A. D., et al. (2017).[2] "Ureas: Applications in Drug Design."[2] Current Medicinal Chemistry. Link

-

Sigma Hole Modeling: Ibrahim, M. A. A. (2011). "Molecular mechanical modeling of halogen bonding in drug discovery." Journal of Computational Chemistry. Link

Sources

Technical Guide: Stability Profile and Degradation Pathways of N,N'-Di(2-bromophenyl)urea

[1]

Executive Summary

N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea) is a symmetric diarylurea characterized by high crystallinity and significant lattice energy.[1] While chemically robust under ambient conditions, its stability profile is governed by three distinct reactivity vectors: thermal retrogression to isocyanates, hydrolytic cleavage to anilines, and photolytic dehalogenation of the aryl bromide moiety.

This guide provides a mechanistic breakdown of these pathways, supported by self-validating experimental protocols designed to quantify degradation in pharmaceutical or industrial matrices.[1]

Physicochemical Baseline

Before designing stability protocols, we must establish the compound's baseline properties. The symmetric urea linkage provides hydrogen-bonding capability that results in high melting points and poor aqueous solubility, necessitating specific solvent choices for analytical workflows.[1]

| Property | Specification | Implication for Stability |

| Chemical Structure | Bis(2-bromophenyl)urea | Symmetric; degradation products may be identical (2-bromoaniline) or asymmetric (des-bromo derivatives).[1] |

| CAS Number | 175278-34-9 | Unique identifier for regulatory filing. |

| Molecular Weight | 370.04 g/mol | Detectable via standard LC-MS (ESI+). |

| Melting Point | > 230°C (Predicted) | High thermal stability; degradation likely precedes melting. |

| Solubility | Low (Aq); High (DMSO/DMF) | Stress testing requires co-solvents (e.g., DMSO/ACN). |

| pKa | ~13-14 (Urea protons) | Non-ionizable in physiological range; pH effects are catalytic, not solubility-driven.[1] |

Degradation Mechanisms: The Core Pathways

The degradation of N,N'-di(2-bromophenyl)urea follows three primary mechanistic routes. Understanding these is critical for interpreting impurity profiles in HPLC data.

Pathway A: Thermal Retrogression (The Isocyanate Route)

Unlike amides, ureas are thermodynamically unstable relative to their isocyanate/amine precursors at elevated temperatures. Upon heating (typically >150°C or during melt processing), the urea linkage undergoes a reversible dissociation.

-

Mechanism: Proton transfer facilitates the cleavage of the C-N bond, generating 2-bromophenyl isocyanate and 2-bromoaniline .[1]

-

Criticality: In a closed system, this is an equilibrium. In an open system (or if the isocyanate reacts with moisture), the reaction is driven forward.

-

Detection: Isocyanates are transient in LC-MS (reacting with mobile phase).[1] They must be inferred via the presence of carbamate artifacts or derivatized in situ.

Pathway B: Hydrolytic Cleavage

While sterically protected by the ortho-bromo groups, the urea carbonyl is susceptible to nucleophilic attack by water, catalyzed by strong acids or bases.

-

Mechanism: Water attacks the carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate releases 2-bromoaniline and carbamic acid, which spontaneously decarboxylates to release CO₂ and a second equivalent of 2-bromoaniline.[1]

-

Outcome: Quantitative conversion to 2-bromoaniline .[1]

Pathway C: Photolytic Dehalogenation

Aryl bromides are photosensitive. Exposure to UV light (specifically UVB/UVA) can induce homolytic cleavage of the C-Br bond.[1]

-

Mechanism: UV absorption promotes the molecule to an excited singlet state, leading to homolysis of the C-Br bond.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent, yielding the monodes-bromo derivative (N-(2-bromophenyl)-N'-phenylurea).[1]

-

Risk: High. This is often the dominant pathway in solid-state stability studies.[1]

Visualization of Pathways

The following diagram maps these relationships, including the "blind spot" intermediates like isocyanates.

Caption: Mechanistic map of N,N'-di(2-bromophenyl)urea degradation showing thermal, hydrolytic, and photolytic vectors.

Analytical Strategy & Self-Validating Protocols

To rigorously assess stability, we employ a "Forced Degradation" approach consistent with ICH Q1A(R2) guidelines. However, standard protocols must be adapted for the low solubility of this urea derivative.

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile (ACN).

-

-

Gradient: 50% B to 95% B over 10 minutes (High organic required to elute the parent).

-

Detection:

-

UV @ 254 nm (Aromatic rings).

-

MS (ESI+): Monitor m/z 371/373 (Parent), 172/174 (2-Bromoaniline), 293/295 (Des-bromo analog).

-

Stress Testing Protocol (Step-by-Step)

Pre-requisite: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 0.1 mg/mL in 50:50 ACN:Water for injection.

Experiment 1: Hydrolytic Stress (Acid/Base)

Objective: Determine susceptibility to nucleophilic attack.

-

Preparation: Mix 1 mL of Stock (DMSO) with 1 mL of 1N HCl (Acid Sample) and 1 mL of Stock with 1 mL of 1N NaOH (Base Sample).

-

Incubation: Heat at 60°C for 4 hours.

-

Neutralization: Quench Acid sample with 1N NaOH; Base sample with 1N HCl.

-

Analysis: Inject immediately.

-

Success Criteria: Detection of 2-bromoaniline (RT ~ 2-3 min). If degradation is <5%, increase Temp to 80°C.

Experiment 2: Oxidative Stress

Objective: Assess stability of the urea nitrogen and aromatic ring.

-

Preparation: Mix 1 mL of Stock with 1 mL of 3% H₂O₂ .

-

Incubation: Ambient temperature for 24 hours.

-

Analysis: Look for N-oxides or ring hydroxylation (+16 Da shifts in MS).[1]

-

Note: Ureas are generally resistant to oxidation; this serves as a negative control.

Experiment 3: Photostability (Solid State)

Objective: Confirm dehalogenation pathway.

-

Preparation: Spread ~5 mg of solid powder thinly on a glass dish.

-

Exposure: Expose to 1.2 million lux hours (cool white fluorescent) and 200 W-hr/m² UV (near UV), per ICH Q1B.

-

Control: Wrap a duplicate dish in aluminum foil (Dark Control).

-

Workup: Dissolve both solids in DMSO to 1 mg/mL.

-

Analysis: Compare chromatograms.

-

Success Criteria: Appearance of monodes-bromo impurity (m/z ~293) in exposed sample only.

Stabilization & Formulation Considerations

Based on the degradation pathways identified above, the following strategies are recommended for formulation and storage:

-

Light Protection (Critical): Due to the C-Br bond lability, the compound must be stored in amber glass or opaque foil packaging.

-

Moisture Exclusion: While hydrolysis is slow at neutral pH, the thermal pathway (Pathway A) generates isocyanates. If moisture is present, these isocyanates irreversibly convert to anilines. Desiccants are recommended.

-

Avoidance of Nucleophilic Excipients: In formulation, avoid excipients with free hydroxyl or amine groups (e.g., lactose, PEG) if processing temperatures exceed 100°C, as they can react with the transient isocyanate intermediate to form carbamates or asymmetric ureas.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Simion, A. et al. (2023). Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.[1][2] Polymers, 15(11), 2522.[2] (Mechanism of diarylurea thermal retrogression). [Link]

-

Othmen, K. et al. (2000). Photochemistry of Halogenated Anilines in Solution. Journal of Physical Chemistry A, 104(42), 9525–9532.[3] (Mechanistic basis for photodehalogenation of bromoanilines). [Link]

-

U.S. Environmental Protection Agency. (2023). Substance Details: Urea, (2-bromophenyl)-.[1][4][5][6] (Confirmation of chemical identity and CAS). [Link]

Sources

- 1. 2989-98-2|1-(3-Bromophenyl)urea|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 175278-34-9 CAS MSDS (N,N'-DI(2-BROMOPHENYL)UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

N,N'-di(2-bromophenyl)urea synthesis using triphosgene

Application Note: High-Purity Synthesis of N,N'-Di(2-bromophenyl)urea via Triphosgene

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N,N'-di(2-bromophenyl)urea , a privileged scaffold in medicinal chemistry often utilized as a hydrophobic linker in kinase inhibitors.

Traditionally, symmetric ureas are synthesized using phosgene gas—a highly hazardous, difficult-to-handle reagent. This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid that acts as a safe, stoichiometric "phosgene source."[1] This guide emphasizes the "Inverse Addition" technique to control the exothermic generation of the isocyanate intermediate, ensuring high purity and safety.

Strategic Rationale (Expertise & Logic)

-

Why Triphosgene? Triphosgene (BTC) is a solid trimer of phosgene. Upon nucleophilic attack or thermal decomposition, one mole of BTC generates three moles of phosgene equivalents. It allows for precise gravimetric dosing, eliminating the need for gas cylinders and specialized scrubbing systems required for phosgene gas.

-

Why 2-Bromoaniline? The ortho-bromo substituent introduces steric bulk and a halogen handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), making this urea a versatile intermediate.

-

The "Inverse Addition" Strategy: For symmetric ureas, a common pitfall is the uncontrolled precipitation of the product, which can trap unreacted amine. By adding the amine/base mixture to the triphosgene solution , we initially favor the formation of the reactive isocyanate intermediate (2-bromophenyl isocyanate). Once the addition is complete and the mixture is heated, the remaining amine reacts with the isocyanate to form the thermodynamically stable urea. This stepwise control minimizes oligomerization byproducts.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution. Triphosgene is cracked by the nucleophilic amine (assisted by base) to generate phosgene in situ. The amine attacks phosgene to form a carbamoyl chloride, which eliminates HCl to form the isocyanate. The isocyanate is then attacked by a second equivalent of amine to yield the symmetric urea.

Figure 1: Mechanistic pathway from Triphosgene to Symmetric Urea via the Isocyanate intermediate.[2]

Safety & Hazard Control (Self-Validating System)

CRITICAL WARNING: Triphosgene is a solid, but it decomposes to Phosgene gas , which is fatal if inhaled.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Quenching Protocol: A "Self-Validating" safety step is the preparation of a quenching bath before starting the reaction.

-

Quench Solution: 10% NaOH or saturated Sodium Bicarbonate with Methanol.

-

Validation: Keep a phosgene indicator badge near the hood sash.

-

-

PPE: Double nitrile gloves, lab coat, safety goggles.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 2-Bromoaniline | 172.02 | 2.0 | Nucleophile |

| Triphosgene (BTC) | 296.75 | 0.35* | Carbonyl Source |

| Triethylamine (TEA) | 101.19 | 2.2 | HCl Scavenger |

| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.1 M conc.) |

*Note: 0.33 eq is stoichiometric (1 BTC = 3 Phosgene). We use 0.35 eq to ensure complete conversion of the amine to the isocyanate intermediate first.

Step-by-Step Procedure

1. System Preparation (Dehydration)

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with Nitrogen or Argon.[3]

-

Validation: Moisture initiates premature hydrolysis of triphosgene to HCl and CO2, reducing yield. Ensure glassware is bone-dry.

2. Triphosgene Solubilization

-

Charge the RBF with Triphosgene (0.35 eq) .

-

Add anhydrous DCM (50% of total solvent volume).

-

Cool the solution to 0°C using an ice/water bath.

3. Amine Solution Preparation

-

In a separate flask, dissolve 2-Bromoaniline (2.0 eq) and Triethylamine (2.2 eq) in the remaining anhydrous DCM.

-

Transfer this solution to the addition funnel.

4. Controlled Addition (The "Inverse" Step)

-

Add the amine/base solution dropwise to the cold Triphosgene solution over 30–45 minutes .

-

Observation: A white precipitate (Triethylammonium chloride) will form immediately.

-

Control: Maintain internal temperature <5°C to prevent uncontrolled exotherms.

5. Reaction & Reflux

-

Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.

-

Heat the mixture to Reflux (approx. 40°C) for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot (Rf ~0.4) should disappear. The urea product is typically much more polar or insoluble.

6. Workup & Isolation

-

Cool the mixture to RT.

-

Quench: Slowly add 1M HCl (approx. 50 mL) to the reaction mixture. This serves two purposes:

-

Hydrolyzes any remaining traces of triphosgene/phosgene.

-

Protonates unreacted aniline, keeping it in the aqueous phase.

-

-

Filtration: The product, N,N'-di(2-bromophenyl)urea, is often insoluble in DCM/Water mixtures.

7. Purification

-

Recrystallize the crude solid from hot Ethanol or Methanol .

-

Dry under high vacuum at 50°C.

Process Validation & QC

| Test | Expected Result | Purpose |

| Appearance | White to off-white crystalline solid | Visual purity check. |

| Melting Point | 225–227°C (Lit. Ref [4]) | Identity confirmation. |

| 1H NMR (DMSO-d6) | Two doublets (aromatic), Multiplets, Singlet (NH) ~9.0-9.5 ppm | Structural verification. |

| Yield | > 85% | Efficiency metric. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of N,N'-di(2-bromophenyl)urea.

Troubleshooting Guide

-

Issue: Low Yield / Sticky Solid.

-

Cause: Incomplete conversion or presence of "monomer" (isocyanate).

-

Solution: Ensure the reflux step is sufficient (at least 2 hours). Add a slight excess of amine (0.1 eq) at the end of reflux if TLC shows isocyanate remains.

-

-

Issue: Symmetric Urea not forming (Impurities).

-

Cause: Wet solvent caused hydrolysis of Triphosgene to CO2 before reaction.

-

Solution: Distill DCM over CaH2 or use molecular sieves.

-

-

Issue: Clogging during addition.

-

Cause: TEA.HCl precipitates rapidly.

-

Solution: Increase solvent volume or use mechanical stirring instead of magnetic stirring.

-

References

-

ChemSynthesis. "N-(4-bromophenyl)urea Physical Properties." (Note: Used for analog melting point comparison/validation). [Link]

-

Organic Syntheses. "S,S-Di(pyridin-2-yl) carbonodithioate (Example of Triphosgene Handling)." Org. Synth. 2024, 101, 274-290. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of N,N'-di(2-bromophenyl)urea

Abstract

This technical guide provides a detailed framework for the definitive structural characterization of N,N'-di(2-bromophenyl)urea using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. N,N'-disubstituted ureas are a critical structural motif in medicinal chemistry and materials science, making unambiguous characterization essential for research and development. This document outlines optimized protocols for sample preparation and data acquisition, provides an in-depth analysis of the expected spectral features, and discusses advanced phenomena such as dynamic NMR effects. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-quality, reproducible results.

Introduction and Scientific Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structures in solution.[1][2] For symmetrically substituted molecules like N,N'-di(2-bromophenyl)urea, NMR is not only confirmatory but also exquisitely sensitive to the electronic environment of each nucleus. The molecule's C₂ symmetry simplifies the expected spectra, yet intramolecular interactions and the potential for restricted bond rotation present unique characterization challenges.

The urea linkage (–NH–CO–NH–) is of particular interest. The partial double-bond character of the C–N bonds can hinder free rotation, potentially leading to the observation of multiple conformers (rotamers) on the NMR timescale.[3] This guide will address both the fundamental characterization and the investigation of such dynamic phenomena.

Below is the chemical structure of N,N'-di(2-bromophenyl)urea, with atom numbering used for subsequent spectral assignments.

Caption: Structure of N,N'-di(2-bromophenyl)urea with numbering.

Experimental Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly calibrated instrumentation. The following protocols are optimized for urea-based compounds.

Protocol: Sample Preparation

-

Sample Weighing: Accurately weigh 5–10 mg of N,N'-di(2-bromophenyl)urea into a clean, dry vial.

-

Solvent Selection & Rationale:

-

Primary Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆). This is the recommended solvent for several key reasons. Its high polarity effectively dissolves many urea derivatives. Crucially, it is a hydrogen bond acceptor, which slows the rate of chemical exchange for the N-H protons, resulting in sharper, more easily observable signals.[4]

-

Alternative: Acetone-d₆ can be used, but N-H signals may be broader. Chloroform-d₃ (CDCl₃) is generally a poor choice due to the low solubility of many ureas and very rapid N-H proton exchange, which can broaden the signal into the baseline.

-

-

Dissolution: Add 0.6–0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

-

Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard, defined as 0.00 ppm for both ¹H and ¹³C spectra. If not present, a small drop can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) is also a reliable practice.[5][6]

Protocol: NMR Data Acquisition

These parameters are provided for a 400 MHz spectrometer and should be adapted for other field strengths.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | Rationale |

| Pulse Program | Standard single pulse (e.g., Bruker zg30) | Proton-decoupled single pulse (e.g., zgpg30) | Standard acquisition for quantitative 1D spectra. Proton decoupling in ¹³C NMR collapses multiplets into singlets, improving sensitivity. |

| Acquisition Time (AQ) | ~4 seconds | ~1-2 seconds | A longer acquisition time provides better resolution in the resulting spectrum. |

| Relaxation Delay (D1) | 5 seconds | 2 seconds | Allows for full relaxation of nuclei between scans, crucial for accurate signal integration in ¹H NMR. |

| Number of Scans (NS) | 16–64 | 1024–4096 | Averaging multiple scans improves the signal-to-noise ratio. ¹³C has a low natural abundance, requiring significantly more scans.[7] |

| Spectral Width (SW) | 16 ppm (–2 to 14 ppm) | 240 ppm (–10 to 230 ppm) | Ensures all expected signals, from shielded alkyl to deshielded carbonyls, are captured. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | A standard starting point. Temperature can be varied to study dynamic effects (see Section 3.4). |

Spectral Interpretation and Data Analysis

Due to the molecule's symmetry, the two 2-bromophenyl groups are chemically equivalent. This results in a simplified spectrum with only one set of signals for the aromatic rings and one signal for the two N-H protons.

¹H NMR Spectrum: Predicted Data

The proton spectrum is expected to show five distinct signals: one for the urea N-H protons and four for the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |

| ~8.5 – 9.5 | Singlet (s) | 2H | N-H | Urea N-H protons typically appear as sharp singlets in dry DMSO-d₆.[3] Their chemical shift is deshielded due to the electronegativity of the adjacent nitrogen and carbonyl oxygen and can be concentration-dependent. |

| ~8.0 – 8.2 | Doublet (d) | 2H | H-3' | This proton is ortho to the urea nitrogen, which is strongly deshielding. It is coupled only to H-4', resulting in a doublet. |

| ~7.5 – 7.7 | Doublet (d) | 2H | H-6' | This proton is adjacent to the electronegative bromine atom, leading to a downfield shift. It is coupled only to H-5', appearing as a doublet. |

| ~7.2 – 7.4 | Triplet (t) | 2H | H-5' | This proton is coupled to two adjacent protons (H-4' and H-6'), resulting in a triplet or, more accurately, a doublet of doublets that may appear as a triplet. |

| ~6.9 – 7.1 | Triplet (t) | 2H | H-4' | Coupled to H-3' and H-5', this proton will also appear as a triplet-like signal. It is generally the most upfield of the aromatic signals. |

¹³C NMR Spectrum: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals: one for the carbonyl carbon and six for the chemically non-equivalent carbons of the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Commentary |

| ~152 – 155 | C=O | The carbonyl carbon of a urea is highly deshielded and typically appears in this region.[3] Its signal is often sharp due to its quaternary nature. |

| ~138 – 140 | C-1' | The ipso-carbon directly attached to the nitrogen atom. Its chemical shift is influenced by the nitrogen substituent. |

| ~132 – 134 | C-5' | This aromatic CH carbon is deshielded by the para bromine atom. |

| ~128 – 130 | C-3' | Aromatic CH carbon. |

| ~124 – 126 | C-4' | Aromatic CH carbon. |

| ~121 – 123 | C-6' | Aromatic CH carbon. |

| ~115 – 118 | C-2' | The ipso-carbon bonded to bromine. The heavy atom effect of bromine and its electronegativity place this quaternary carbon in this region. |

Confirmatory 2D NMR Experiments

For unambiguous assignment, 2D NMR experiments are highly recommended.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between H-3'/H-4', H-4'/H-5', and H-5'/H-6', confirming their connectivity within the aromatic spin system.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, the N-H proton should show a correlation to the carbonyl carbon (C=O) and the two adjacent aromatic carbons (C-1' and C-3').[2][3]

Advanced Analysis: Dynamic NMR (D-NMR)

At room temperature, the ¹H NMR spectrum of N,N'-di(2-bromophenyl)urea may exhibit broadened aromatic signals. This is a classic indicator of restricted rotation around the Ar–N and/or N–C(O) bonds, a process occurring on the NMR timescale.[3]

-

At Low Temperature: Rotation slows, and distinct signals for different stable rotamers may appear, making the spectrum more complex.

-

At High Temperature: Rotation becomes rapid, leading to a time-averaged spectrum with a single, sharp set of signals.

Protocol: Variable Temperature (VT) NMR Study To confirm dynamic behavior, acquire a series of ¹H NMR spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C, 100 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition. Coalescence of broadened peaks into sharp signals at higher temperatures is definitive evidence of dynamic exchange.[3]

Workflow and Troubleshooting

The overall process from sample preparation to final analysis is summarized in the workflow diagram below.

Caption: Standard workflow for NMR characterization.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Signal-to-Noise | 1. Sample is too dilute.2. Insufficient number of scans. | 1. Prepare a more concentrated sample.2. Increase the number of scans (NS). |

| Broad N-H Signal | 1. Presence of acidic impurities or water.2. Intermediate rate of chemical exchange. | 1. Use high-purity, dry DMSO-d₆.2. The signal should be sharp in DMSO-d₆; if not, consider impurities. |

| More Signals Than Expected | 1. Presence of rotamers/conformers.2. Sample contains impurities or isomers. | 1. Perform a Variable Temperature (VT) NMR study to see if signals coalesce.[3]2. Check sample purity by LC-MS or another analytical method. |

| Poor Solubility in DMSO-d₆ | Compound has very low polarity. | Try gentle heating. If still insoluble, consider a different solvent like DMF-d₇, but be aware of different residual solvent signals. |

References

-

SpectraBase. (n.d.). 2-Bromoaniline. [Link]

-

SpectraBase. (n.d.). 2-Bromoaniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). 13 C{ 1 H} NMR Data a | Download Table. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Wikipedia. (n.d.). 1,3-Diphenylurea. [Link]

-

PubMed. (2021, October 15). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

-

AIP Publishing. (n.d.). Synthesis, Characterization, and Biological Evaluation of Urea Derivatives of p-Xylylenediamine. [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.... [Link]

-